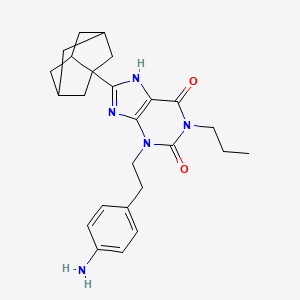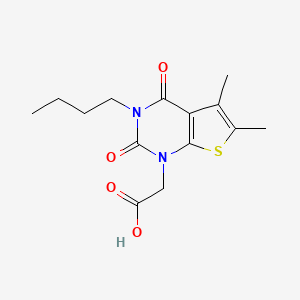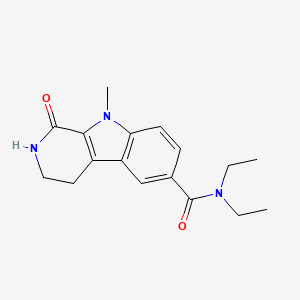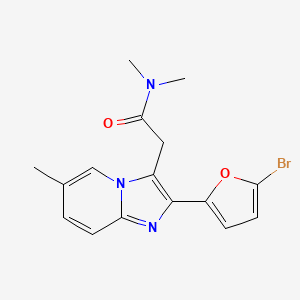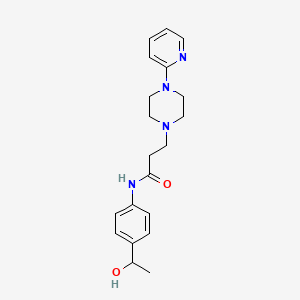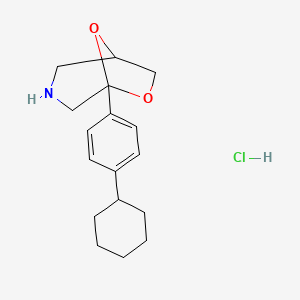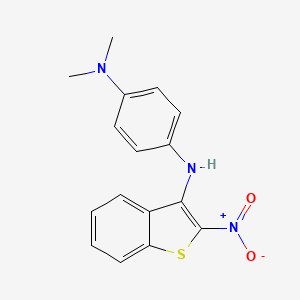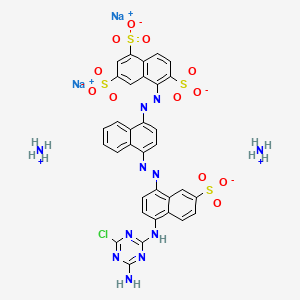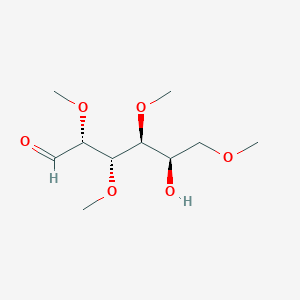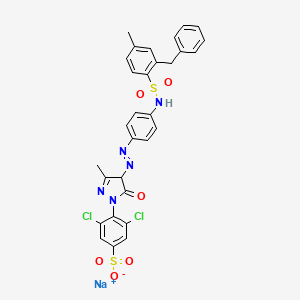
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is notable for its intricate structure, which includes multiple functional groups such as sulphonyl, azo, and pyrazolyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Azo Group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.
Sulphonylation: Introduction of the sulphonyl group is achieved through the reaction of the intermediate with sulphonyl chloride in the presence of a base.
Pyrazole Formation: The pyrazole ring is typically formed through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations in industrial synthesis include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulphonyl group can yield sulfoxides or sulfones, while reduction of the azo group results in aromatic amines.
Applications De Recherche Scientifique
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Other Sulphonyl Azo Compounds: These compounds share similar structural features but may differ in their specific substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its combination of sulphonyl, azo, and pyrazole groups makes it a versatile and valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
94213-47-5 |
|---|---|
Formule moléculaire |
C30H24Cl2N5NaO6S2 |
Poids moléculaire |
708.6 g/mol |
Nom IUPAC |
sodium;4-[4-[[4-[(2-benzyl-4-methylphenyl)sulfonylamino]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-3,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C30H25Cl2N5O6S2.Na/c1-18-8-13-27(21(14-18)15-20-6-4-3-5-7-20)44(39,40)36-23-11-9-22(10-12-23)33-34-28-19(2)35-37(30(28)38)29-25(31)16-24(17-26(29)32)45(41,42)43;/h3-14,16-17,28,36H,15H2,1-2H3,(H,41,42,43);/q;+1/p-1 |
Clé InChI |
BUWVRRJVXACISG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4Cl)S(=O)(=O)[O-])Cl)C)CC5=CC=CC=C5.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


